molecular formula C14H16FN3O4 B2657787 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide CAS No. 2034496-83-6

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide

Cat. No.: B2657787
CAS No.: 2034496-83-6
M. Wt: 309.297
InChI Key: GFAZHFCGBVFLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide” is a chemical compound that has been studied for its potential therapeutic properties . It is a hybrid pyrrolidine-2,5-dione derivative .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrrolidine-2,5-dione group, which is a key feature of this class of compounds . The exact molecular structure is not provided in the search results.

Scientific Research Applications

Cognitive Dysfunction and σ Receptor Ligands

Research has shown that certain σ receptor ligands, including compounds structurally related to "N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide," have potential applications in addressing cognitive dysfunctions. For instance, NE-100, a selective and potent σ receptor ligand, has demonstrated effects on phencyclidine (PCP)-induced cognitive dysfunction in rats. This suggests that σ receptor ligands could potentially improve cognitive impairments associated with various neurological disorders (Ogawa, Okuyama, Araki, & Otomo, 1994).

Antibacterial Agents

The compound and its derivatives have also been explored for their antibacterial properties. Research on pyridonecarboxylic acids, which share a common structural motif with "this compound," reveals their potential as antibacterial agents. These studies have highlighted the synthesis and activity of various analogues, indicating a broader exploration into fluoroisonicotinamide derivatives for combating bacterial infections (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Neurological Research

In the realm of neurological research, the focus has been on understanding the interactions and effects of compounds on brain receptors. Studies involving serotonin 1A (5-HT(1A)) receptors in Alzheimer's disease patients utilized compounds structurally related to "this compound" to quantify receptor densities. These investigations are crucial for developing treatments targeting the serotonin system in neurodegenerative diseases (Kepe et al., 2006).

Fluorescent Properties and Sensing Applications

Another area of application involves the development of fluorescent properties for sensing applications. Compounds with structural similarities have been synthesized and investigated for their photophysical properties, suggesting potential uses in developing fluorescence-based sensors for various applications, including detecting ions in solutions and biological systems (Li et al., 2009).

Mechanism of Action

The compound has shown potent anticonvulsant properties in animal seizure models . The most plausible mechanism of action involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .

Safety and Hazards

The safety profile of the compound is favorable, with negligible hepatotoxicity . It also shows relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds .

Future Directions

The promising in vivo activity profile and drug-like properties of this compound make it an interesting candidate for further preclinical development . More research is needed to fully understand its potential therapeutic applications and long-term safety profile.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O4/c15-11-9-16-4-3-10(11)14(21)17-5-7-22-8-6-18-12(19)1-2-13(18)20/h3-4,9H,1-2,5-8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAZHFCGBVFLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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